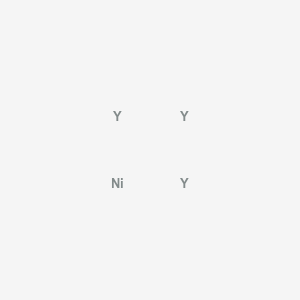

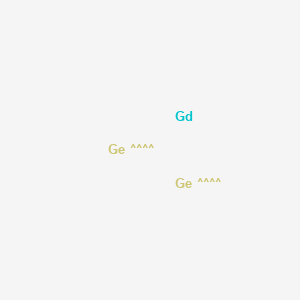

nickel;yttrium

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Nickel-yttrium compounds are a class of materials that combine the properties of nickel and yttrium. These compounds are known for their unique physical and chemical properties, which make them valuable in various industrial and scientific applications. Nickel is a transition metal with excellent catalytic properties, while yttrium is a rare earth element known for its high thermal stability and ability to form stable oxides. Together, these elements form compounds that are used in catalysis, hydrogen production, and high-temperature applications .

準備方法

Nickel-yttrium compounds can be synthesized using various methods, including hydrothermal processes, mechanical alloying, and impregnation techniques. One common method involves the hydrothermal synthesis of nickel nanoparticles supported on yttrium oxide (Y₂O₃). In this process, nickel nitrate hexahydrate and polyvinylpyrrolidone (PVP) are dissolved in ethanol, and the yttrium oxide support is added to the solution. The mixture is then stirred and subjected to hydrothermal conditions to produce nickel-yttrium catalysts .

Another method involves high-energy cryogenic mechanical alloying, where nickel and yttrium powders are milled together at cryogenic temperatures. This process results in the formation of nanocrystalline nickel-yttrium alloys with enhanced thermal stability .

化学反応の分析

Nickel-yttrium compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For example, nickel-yttrium alloys can undergo oxidation to form nickel oxide (NiO) and yttrium oxide (Y₂O₃). The oxidation process is influenced by the presence of yttrium, which enhances the thermal stability and oxidation resistance of the alloy .

In reduction reactions, nickel-yttrium compounds can be reduced using hydrogen gas to produce metallic nickel and yttrium. These reactions are typically carried out at high temperatures and in the presence of a reducing agent .

Substitution reactions involving nickel-yttrium compounds often involve the replacement of one element with another in the compound’s structure. For example, yttrium can be substituted with other rare earth elements to modify the properties of the compound .

科学的研究の応用

Nickel-yttrium compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts for hydrogen production through ammonia decomposition. The high catalytic activity of nickel-yttrium catalysts makes them ideal for producing carbon-free hydrogen .

In biology and medicine, yttrium oxide nanoparticles are used for biological imaging and photodynamic therapies due to their high thermal stability and dielectric constant . Nickel-yttrium compounds are also used in the development of high-temperature superalloys for aerospace and power generation applications .

作用機序

The mechanism of action of nickel-yttrium compounds is primarily related to their ability to enhance the thermal stability and oxidation resistance of materials. Yttrium in the compound forms stable oxides that protect the underlying nickel from oxidation. This protective oxide layer prevents the diffusion of oxygen and other reactive species, thereby enhancing the material’s high-temperature performance .

Additionally, the presence of yttrium in nickel-yttrium alloys promotes the formation of fine-grained microstructures, which further improve the material’s mechanical properties and resistance to thermal degradation .

類似化合物との比較

Nickel-yttrium compounds can be compared with other nickel-based alloys, such as nickel-iron, nickel-cobalt, and nickel-tungsten alloys. While these alloys also exhibit high thermal stability and mechanical strength, nickel-yttrium compounds are unique in their ability to form stable oxides that enhance oxidation resistance .

Similar compounds include:

- Nickel-iron (Ni-Fe) alloys

- Nickel-cobalt (Ni-Co) alloys

- Nickel-tungsten (Ni-W) alloys

- Nickel-phosphorus (Ni-P) alloys

Nickel-yttrium compounds stand out due to their superior thermal stability and oxidation resistance, making them ideal for high-temperature applications.

特性

CAS番号 |

12363-03-0 |

|---|---|

分子式 |

NiY3 |

分子量 |

325.411 g/mol |

IUPAC名 |

nickel;yttrium |

InChI |

InChI=1S/Ni.3Y |

InChIキー |

FDSUYEJJCWEMLZ-UHFFFAOYSA-N |

正規SMILES |

[Ni].[Y].[Y].[Y] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![O-[(3,4,5-trihydroxy-6-methoxyoxan-2-yl)methyl] benzylsulfanylmethanethioate](/img/structure/B14709461.png)

![6-Bromo-16-ethyl-1,4-dioxaspiro[4.11]hexadecane](/img/structure/B14709472.png)

![2-Chloro-1-(5,5-dioxido-12h-benzo[b]phenothiazin-12-yl)ethanone](/img/structure/B14709486.png)